molecular formula C6H16Cl2N2O B2804712 N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride CAS No. 2460756-41-4

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

Cat. No. B2804712
CAS RN: 2460756-41-4
M. Wt: 203.11
InChI Key: MYHVYWLETJRDCU-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Infrared Spectrum Analysis

N-(3-Aminopropyl)-N-methylacetamide has been studied for its contributions to the infrared spectrum (IR), particularly in the amide I, II, and III bands. This research, conducted using density functional theory quantum chemistry methods, helps in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Noncovalent Bond Analysis

Studies have shown that N-methylacetamide, a model of the peptide unit in proteins, interacts with various S-containing molecules, revealing a range of noncovalent bonds. This interaction provides insights into different attractive forces significant in understanding molecular bonding and interactions (U. Adhikari & S. Scheiner, 2012).

Normal Vibrations Study

Research on the in-plane normal vibrations of N-methylacetamide has been conducted to allow quantitative discussions concerning the nature of amide vibrations, which is crucial for understanding molecular dynamics in various chemical contexts (T. Miyazawa et al., 1958).

Cation-Amide Binding Study

Investigations into how cations interact with N-methylacetamide in aqueous solutions have been significant in understanding specific ion effects on proteins. These studies use spectroscopic methods to explore these interactions, providing valuable insights into molecular dynamics and protein behavior (E. Pluhařová et al., 2014).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, contributing significantly to our understanding of chemical processes under extreme conditions (P. Duan et al., 2010).

Static Disorder in N-Methylacetamide

X-ray electron density studies of N-methylacetamide at low temperatures have revealed static disorder in its structure, providing essential insights into the configuration of biologically important molecules (F. Hamzaoui & F. Baert, 1994).

properties

IUPAC Name

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHVYWLETJRDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

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